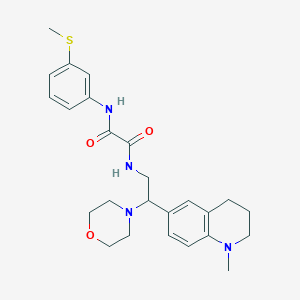

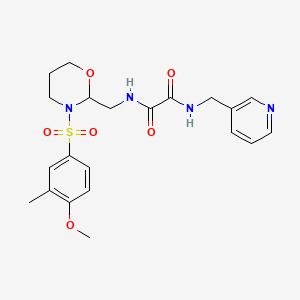

Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

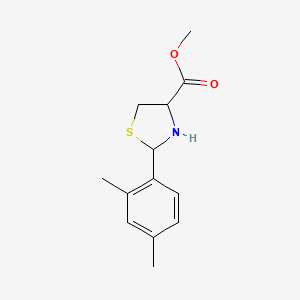

Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate, also known as DMPT, is a chemical compound that has recently gained attention due to its potential use in animal feed as a feed attractant. DMPT is a synthetic compound that belongs to the thiazolidine group of chemicals, which are known for their diverse range of biological activities.

Mecanismo De Acción

The exact mechanism of action of Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate as a feed attractant is not fully understood, but it is thought to involve the olfactory system of animals. Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate has a strong odor that can stimulate the olfactory receptors in the nasal cavity, leading to an increase in appetite and feed intake. Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate may also affect the gut microbiota and digestive enzymes of animals, thereby enhancing the nutrient absorption and utilization.

Biochemical and Physiological Effects:

Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate has been shown to have minimal toxicity and no adverse effects on the health of animals, even at high doses. In fish, Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate can increase the activity of digestive enzymes, such as amylase, protease, and lipase, and improve the intestinal morphology. Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate can also modulate the expression of genes related to growth, metabolism, and immune function in fish. In pigs, Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate can increase the activity of pancreatic enzymes, such as trypsin and chymotrypsin, and improve the nutrient digestibility. Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate can also increase the serum levels of insulin-like growth factor-1 (IGF-1) and decrease the levels of cortisol in pigs.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate has several advantages for lab experiments, such as its easy synthesis, high purity, and stable chemical properties. Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate can be easily dissolved in water or organic solvents, making it suitable for various experimental designs. However, Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate has some limitations, such as its strong odor, which can affect the behavior and physiology of animals. Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate can also interact with other chemicals or drugs, leading to unpredictable effects.

Direcciones Futuras

Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate has a great potential for further research in various fields, such as aquaculture, animal nutrition, and biomedicine. Some future directions for Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate research are:

1. Investigating the molecular mechanisms of Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate as a feed attractant, including its interaction with olfactory receptors and neural circuits.

2. Developing new formulations or delivery methods of Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate that can enhance its efficacy and reduce its odor.

3. Examining the long-term effects of Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate on the growth, reproduction, and health of animals, as well as its potential environmental impact.

4. Exploring the potential use of Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate as a drug candidate for treating metabolic disorders, such as diabetes and obesity, based on its effects on nutrient metabolism and gut microbiota.

5. Collaborating with industry partners to optimize the production and application of Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate in animal feed, and to meet the increasing demand for sustainable and efficient animal production.

Métodos De Síntesis

Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate can be synthesized by the reaction of 2,4-dimethylphenyl isothiocyanate with methyl glycinate in the presence of a base. The reaction yields Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate as a white crystalline solid with a molecular weight of 249.33 g/mol. The purity of Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) analysis.

Aplicaciones Científicas De Investigación

Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate has been extensively studied for its potential use as a feed attractant in aquaculture and livestock industries. It has been shown to increase feed intake and growth performance in various fish species, such as tilapia, catfish, and carp. Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate can also improve the feed conversion ratio, reduce the ammonia content in the water, and enhance the immune response of fish. In addition, Methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate has been tested as a feed additive for pigs, chickens, and cows, with promising results in terms of growth promotion, nutrient utilization, and meat quality.

Propiedades

IUPAC Name |

methyl 2-(2,4-dimethylphenyl)-1,3-thiazolidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c1-8-4-5-10(9(2)6-8)12-14-11(7-17-12)13(15)16-3/h4-6,11-12,14H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXFWLLFAQLQEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2NC(CS2)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(benzo[d][1,3]dioxol-5-yl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole](/img/structure/B2642759.png)

![2-Bromo-N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2642766.png)

![N~1~-(4-chlorophenyl)-2-{4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2642768.png)

![(3-Methylimidazol-4-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2642771.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2642773.png)